2,4-Dimethylbenzamide
Overview
Description
2,4-Dimethylbenzamide is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-Dimethylbenzoyl chloride with N,N-diisopropylamine in dichloromethane at 0 °C .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Optimization
Synthesis Methods : Various methods have been developed for synthesizing compounds similar to 2,4-Dimethylbenzamide. For example, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high purity of 99.6% through processes like chlorination and ammonolysis (Zhang Zho, 2014). Similarly, 3,5-Dimethylbenzamide was prepared using methods involving oxidation and chloridization (Zheng Su, 2003).
Process Optimization : The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide demonstrated how process conditions such as temperature and reagent ratios can be optimized for improved yields (Lin Xue, 2013).
Chemical Properties and Applications
Chemical Behavior Analysis : Infrared spectral studies of N,N-dimethylbenzamide in various solvent mixtures have provided insights into the molecular structure and hydration states of similar compounds (Mitsue. Kobayashi & R. Matsushita, 1990). Understanding these properties is crucial for applications in chemical and pharmaceutical industries.
Pharmacological Potential : While studies on this compound specifically are limited, related compounds like 4-amino-N-(2-(substituted amino)ethyl)-2,6-dimethylbenzamides have been explored for potential pharmacological uses, such as antiarrhythmic agents (D. Yung, E. Lo, M. Vohra, 1972).
Rotational Barrier Studies : Studies on rotational barriers in substituted N,N-dimethylbenzamides can provide insights into molecular dynamics and interactions, which are essential in drug design and synthesis (L. Jackman, T. E. Kavanagh, R. Haddon, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethylbenzamide is a type of benzanilide . Benzanilides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring A similar compound, 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, targets the urokinase-type plasminogen activator in humans .
Mode of Action
Benzanilides, including this compound, are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and function.
Biochemical Pathways
For example, 2,4-dinitrotoluene and nitrobenzene, which are structurally similar to this compound, have been shown to affect bacterial pathways for degradation .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylbenzamide interacts with various enzymes, proteins, and other biomolecules. As an amide, it has a nitrogen atom bonded to a carbonyl carbon atom, which is a common structure in many biochemical compounds . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true for chemical compounds that threshold effects can be observed, and toxic or adverse effects can occur at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
2,4-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFXUUYBRACSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511770 | |
Record name | 2,4-Dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73258-94-3 | |
Record name | 2,4-Dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.